molecular formula C21H14N2O B15396105 10-(Quinolin-4-yl)-10H-phenoxazine

10-(Quinolin-4-yl)-10H-phenoxazine

Cat. No.: B15396105
M. Wt: 310.3 g/mol
InChI Key: PKCCSBKPYFJOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Quinolin-4-yl)-10H-phenoxazine (referred to as BNP-PX in ) is a donor-acceptor (D-A) hybrid molecule synthesized via Buchwald–Hartwig coupling and Pd-induced cyclization . Its structure combines a phenoxazine donor (electron-rich) with a quinoline-based acceptor (electron-deficient). This design facilitates thermally activated delayed fluorescence (TADF), a property critical for organic light-emitting diodes (OLEDs) due to efficient triplet-to-singlet exciton conversion . Key synthetic steps include triflation of intermediates (97% yield) and final cyclization (91% yield), with purification via silica chromatography and recrystallization .

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

10-quinolin-4-ylphenoxazine

InChI

InChI=1S/C21H14N2O/c1-2-8-16-15(7-1)17(13-14-22-16)23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h1-14H

InChI Key

PKCCSBKPYFJOHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Phenoxazine vs. Phenothiazine/Phenylphenazine

  • BNP-PA: Replacing phenoxazine with phenylphenazine (BNP-PA) alters electronic properties.
  • PTSOPO and PTSOPT: Asymmetric PTSOPO (phenoxazine-phenothiazine) exhibits aggregation-induced emission (AIE), enabling non-doped OLEDs with EQE comparable to doped devices. In contrast, symmetric PTSOPT (dual phenothiazine) lacks AIE, leading to exciton quenching .

Acceptor Moieties and Linker Effects

  • PXZ-TRZ: Features a triazine acceptor linked via a phenyl group to phenoxazine. The phenyl spacer enhances HOMO-LUMO overlap, achieving a small ΔEST (~0.1 eV) and EQE of 12.5% . Without the linker, ΔEST increases, reducing efficiency .
  • Five-Membered Heterocycles : BT, BOX, and derivatives use benzothiazole/oxazole acceptors. These exhibit ultra-short TADF lifetimes (<1 μs) and ΔEST <0.1 eV, advantageous for rapid exciton harvesting .

Thermal and Photophysical Properties

Compound λem (nm) λmax (nm) TGA Stability (°C) EQE (%) Key Feature(s) Reference
BNP-PX N/A N/A >300 (0.5% loss) N/A High-yield synthesis
PXZ-TRZ 545 420 >300 12.5 Phenyl linker enhances ΔEST
PTSOPO N/A N/A N/A ~20 AIE-enabled non-doped OLEDs
Compound 11 (Boron) N/A N/A N/A >20 Boron acceptor superiority
BT/BOX Derivatives N/A N/A N/A N/A TADF lifetime <1 μs

Structural Flexibility and Device Performance

  • Asymmetric vs. Symmetric Designs : Asymmetry (e.g., PTSOPO) improves solid-state emission by suppressing aggregation-caused quenching (ACQ), whereas symmetric analogs (e.g., BNP-PA) may suffer from PLQY drops .
  • Linker Optimization: The phenyl group in PXZ-TRZ balances charge transfer and ΔEST, while direct quinoline-phenoxazine conjugation in BNP-PX may limit HOMO-LUMO separation, affecting exciton utilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.